Cas no 38603-72-4 (4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride)

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride is a chemically synthesized imidazole derivative, primarily utilized in pharmaceutical and biochemical research. Its key advantages include its role as a versatile intermediate in the synthesis of histamine-related compounds and enzyme inhibitors. The dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in experimental applications. The compound’s reactive aminoethyl and thiomethyl groups enable selective modifications, making it valuable for targeted molecular design. Its stability under controlled conditions ensures reliable performance in laboratory settings. This product is particularly relevant in studies involving histamine receptors, metabolic pathways, and drug development, offering researchers a precise tool for structural and functional investigations.
4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride structure
38603-72-4 structure
商品名:4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride
CAS番号:38603-72-4
MF:C7H15Cl2N3S
メガワット:244.1851
MDL:MFCD12031495
CID:825731
PubChem ID:3015999

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride 化学的及び物理的性質

名前と識別子

    • 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole Dihydrochloride
    • 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride
    • 2-[[(5-Methyl-1H-imidazol-4-yl)methyl]thio]-ethanamine Dihydrochloride
    • 4-[(2-Aminoethyl)thiomethyl]-5-methylimidazole Dihydrochloride
    • 5-[[(2-Aminoethyl)thio]methyl]-4-methylimidazole Dihydrochloride
    • 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine,dihydrochloride
    • 2-(4-methyl-5-imidazolyl)methylmercaptoethylamine dihydrochloride
    • 2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethylamine dihydrochloride
    • 4-Methyl-5-[(2-amino-ethyl)thiomethyl]-imidazole dihydrochloride
    • BB_SC-1731
    • EINECS 254-033-2
    • 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
    • 2-(((4-Methyl-1H-imidazol-5-yl)methyl)thio)ethanamine dihydrochloride
    • (2-{[(4-methyl-1h-imidazol-5-yl)methyl]thio}ethyl)amine dihydrochloride
    • (2-([(4-Methyl-1h-imidazol-5-yl)methyl]thio)ethyl)amine dihydrochloride
    • VFWUYASTZCOUKN-UHFFFAOYSA-N
    • Cimetidine EP Impurity J DiHCl
    • ZX-CM0
    • AKOS027426864
    • EC 254-033-2
    • 2-(((4-Methyl-1H-imidazol-5-yl)methyl)thio)ethanaminedihydrochloride
    • MFCD12031495
    • s11912
    • 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride
    • 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride
    • 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride
    • 2[(5-methylimidazol-4-yl)methyl]thioethylamine dihydrochloride
    • CS-0153441
    • 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride
    • (2-([(4-methyl-1h-imidazol-5-yl)methyl]thio)ethyl)amine 2hcl
    • 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride salt
    • DTXSID20191924
    • (2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)amine dihydrochloride
    • 2-[(5-methyimidazol-4-yl)methyl]thioethylamine dihydrochloride
    • AKOS030242042
    • DTXCID60114415
    • AS-54549
    • SCHEMBL8600409
    • 2-{[(5-METHYL-3H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHANAMINE DIHYDROCHLORIDE
    • 4-methyl-5-[(2-aminoethyl)-thiomethyl]-imidazole dihydrochloride
    • 4-methyl-5-[(2-aminoethyl)-thiomethyl]imidazole dihydrochloride
    • 38603-72-4
    • NS00089246
    • 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride
    • MDL: MFCD12031495
    • インチ: 1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
    • InChIKey: VFWUYASTZCOUKN-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].Cl[H].S(C([H])([H])C([H])([H])N([H])[H])C([H])([H])C1=C(C([H])([H])[H])N([H])C([H])=N1

計算された属性

  • せいみつぶんしりょう: 243.03600
  • どういたいしつりょう: 243.0363741g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80

じっけんとくせい

  • ゆうかいてん: 188-191°C
  • ようかいど: DMSO (Slightly), Methanol (Slightly), Water (Slightly)
  • PSA: 80.00000
  • LogP: 3.21430

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride セキュリティ情報

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride 価格詳細 >>

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Chemenu
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38603-72-4 95%+
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Chemenu
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abcr
AB218642-1 g
(2-{[(4-Methyl-1H-imidazol-5-yl)methyl]thio}ethyl)amine dihydrochloride, 95%; .
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eNovation Chemicals LLC
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Aaron
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4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride 関連文献

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochlorideに関する追加情報

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride (CAS No. 38603-72-4): A Comprehensive Overview

4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride, identified by its CAS number 38603-72-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This imidazole derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a thiomethyl group and an aminoethyl side chain introduces versatile reactivity, making it a valuable scaffold for designing novel therapeutic agents.

The compound's structure consists of a central imidazole ring substituted with a methyl group at the 4-position and a thiomethyl group at the 5-position. Additionally, the 2-position of the imidazole ring is linked to a 2-aminoethyl chain, which provides further functionalization possibilities. This intricate arrangement not only contributes to the compound's chemical diversity but also opens up avenues for exploring its biological activities.

In recent years, there has been growing interest in imidazole derivatives as pharmacological agents due to their broad spectrum of biological activities. Imidazoles are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The specific modifications present in 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride enhance its potential as a lead compound for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. The thiomethyl group and the aminoethyl side chain can serve as targets for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of this compound exhibit promising activity against Gram-positive bacteria, making them attractive candidates for further investigation.

Furthermore, the structural features of 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride make it a suitable candidate for exploring its role in modulating inflammatory responses. Imidazole derivatives have been shown to interact with various inflammatory mediators and signaling pathways, suggesting their potential use in treating chronic inflammatory diseases. The presence of the aminoethyl side chain may enhance binding affinity to specific protein targets involved in inflammation, offering a novel approach to developing anti-inflammatory therapies.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is crucial for pharmaceutical applications. Improved solubility can lead to better bioavailability and more effective drug delivery systems. This aspect makes 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride particularly attractive for formulation development in drug products.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been conducted on 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride to identify key interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding further optimization efforts.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex imidazole derivatives more efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups into the imidazole core, streamlining the synthetic route.

In conclusion, 4-Methyl-5-(2-aminoethyl)thiomethylimidazole Dihydrochloride (CAS No. 38603-72-4) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to fully explore its pharmacological properties and therapeutic potential.

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